Cas no 106-68-3 (3-Octanone)
3-octanone is a chemical substance, colorless liquid, with fruit flavor< Br>
3-Octanone structure
3-Octanone
3-Octanone Properties
Names and Identifiers
-
- 3-Octanone
- EAK
- n-Amyl ethyl ketone~Ethyl n-pentyl ketone
- ethyl pentyl ketone
- n-Amyl ethyl ketone
- 3-oxooctane
- Ethyl n-pentyl ketone
- n-Octanone-3
- octan-3-
- Octan-3-One
- ETHYL AMYL KETONE
- 3-Octanoneneat
- 3-n-octanone
- Amyl Ethyl Ketone
- Ethyl amyl ketone,Ethyl pentyl ketone
- Ethyl n-amyl ketone
- octane-3-one
- FEMA 2803
- OCTANONE,3-
- Octane-3-on
- 3-Octanone,99%
- AMYL-ETHYL KETONE
- 3-OCTANONE
- 3-OCTANONE, 98+%
- 3-OCTANONE OEKANAL
- octanone,3-octanone
- +Expand
-
- MFCD00009515
- RHLVCLIPMVJYKS-UHFFFAOYSA-N
- 1S/C8H16O/c1-3-5-6-7-8(9)4-2/h3-7H2,1-2H3
- CCCCCC(=O)CC
- 1700021
Computed Properties
- 128.12000
- 0
- 1
- 5
- 128.120115130 g/mol
- 9
- 76.6
- 0
- 0
- 0
- 0
- 0
- 1
- 2.3
- 3
- 0
- 17.1Ų
- 128.21
Experimental Properties
- 2.54580
- 17.07000
- 6753
- n20/D 1.415(lit.)
- 0.7 g/L
- 167-168 °C(lit.)
- -23 ºC
- Fahrenheit: 123.8 ° f
Celsius: 51 ° c - 2803
- 2.60g/l
- Colorless and easily flowing flammable liquid
- Almost insoluble in water. Soluble in most organic solvents
- 0.822 g/mL at 25 °C(lit.)
3-Octanone Security Information
- GHS02 GHS07
- RH1485000
- 1
- 3
- S26-S36-S39-S16
- III
- III
- R10; R36
- 3
- Xi
- UN 2271 3/PG 3
- H226,H315,H319,H335
- P261,P305+P351+P338
- warning
- Flammable area
- III
- 10-36/37/38
- Warning
- Yes
- 3
3-Octanone Customs Data
- 2914190090
-
China Customs Code:
2914190090Overview:
2914190090 Other acyclic ketones without other oxygen-containing groups.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914190090 other acyclic ketones without other oxygen function.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
3-Octanone Related Literature
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1. Synthesis of carbasugars from aldonolactones. Part II. Preparation of polyhydroxy/aminocyclopentanes functionalised at all five ring carbonsSteen K. Johansen,Inge Lundt J. Chem. Soc. Perkin Trans. 1 1999 3615
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Anna-Liisa Pasanen,Sanna Lappalainen,Pertti Pasanen Analyst 1996 121 1949
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3. Some stereocontrolled reactions of bicyclo [3.2.0]heptan-6-ones and 2-oxabicyclo [3.3.0]octan-3-onesS. Mubarik Ali,Noelle M. Crossland,Thomas V. Lee,Stanley M. Roberts,Roger F. Newton J. Chem. Soc. Perkin Trans. 1 1979 122
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Anna-Liisa Pasanen,Sanna Lappalainen,Pertti Pasanen Analyst 1996 121 1949
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Harina Amer Hamzah,Daniel Rixson,Joseph Paul-Taylor,Huan V. Doan,Christopher Dadswell,Gavin W. Roffe,Arun Sridhar,Claire L. Hobday,Charlie Wedd,Tina Düren,William O. H. Hughes,John Spencer,Andrew D. Burrows Dalton Trans. 2020 49 10334
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Nasser S. M. Ismail,Riham F. George,Rabah A. T. Serya,Fady N. Baselious,May El-Manawaty,ElSayed M. Shalaby,Adel S. Girgis RSC Adv. 2016 6 101911
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7. Stereocontrol in organic synthesis using silicon-containing compounds. A formal synthesis of prostaglandins controlling the stereochemistry at C-15 using a silyl-to-hydroxy conversion following a stereochemically convergent synthesis of an allylsilaneIan Fleming,Stephen B. D. Winter J. Chem. Soc. Perkin Trans. 1 1998 2687
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8. An unusual carbon–carbon bond scission reaction with molecular oxygen under mild conditions; formation of piperidines from 1-azabicyclo[2.2.2]octanesTimothy Norris,Dinos Santafianos,Jon Bordner J. Chem. Soc. Perkin Trans. 1 1997 3679
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Katja Elke,Jutta Begerow,Hanna Oppermann,Ursula Kr?mer,Erich Jermann,Lothar Dunemann J. Environ. Monit. 1999 1 445
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Leonard A. Dillon,Victoria N. Stone,Laura A. Croasdell,Peter R. Fielden,Nicholas J. Goddard,C. L. Paul Thomas Analyst 2010 135 306
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Aneta Nodzewska,Agnieszka Bokina,Katarzyna Romanowska,Ryszard Lazny RSC Adv. 2014 4 29668